![molecular formula C19H21N3O2 B2891590 2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide CAS No. 868978-00-1](/img/structure/B2891590.png)
2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine moiety, which is a type of fused bicyclic heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyridine moiety is a fused bicyclic heterocycle, which means it consists of two ring structures sharing a common bond .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The imidazo[1,2-a]pyridine moiety, for instance, could potentially undergo a variety of reactions .Scientific Research Applications
Anticancer Activity
The design and synthesis of certain acetamide derivatives have shown promise in anticancer research. A study conducted on a range of acetamide derivatives, including those with structural similarities to 2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide, revealed compounds with significant cytotoxic activities against cancer cell lines. The modification of the pyrimidine ring and the attachment of different aryloxy groups have led to the identification of compounds with notable anticancer properties, exhibiting growth inhibition in several cancer cell lines such as HOP-92, NCI-H226, and MDA-MB-468 (Al-Sanea et al., 2020).
Melatonin Receptor Ligands
Another research application of similar compounds is in the development of novel melatonin receptor ligands. Derivatives of imidazo[1,2-a]pyridines, akin to the chemical , have been synthesized and shown to possess affinities for melatonin receptors. These compounds, including ones with modifications at the pyridine moiety, demonstrated selective affinity towards MT2 over MT1 receptors, indicating potential for therapeutic use in sleep disorders and circadian rhythm regulation (El Kazzouli et al., 2011).
Antimicrobial Activities
Compounds structurally related to 2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide have been explored for their antimicrobial properties as well. Research into thiazoles and their fused derivatives has yielded products with in vitro antimicrobial activity against various bacterial and fungal isolates, including Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. This suggests potential for the development of new antimicrobial agents based on the acetamide scaffold (Wardkhan et al., 2008).
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-8-10-22-13-16(21-18(22)11-14)7-9-20-19(23)12-15-3-5-17(24-2)6-4-15/h3-6,8,10-11,13H,7,9,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMKJSCVADDUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)

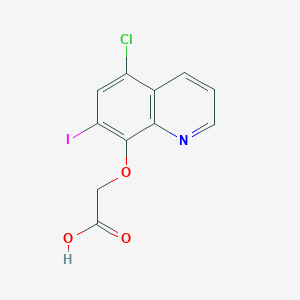
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2891510.png)

![3-[Amino(cyclopropyl)methyl]oxetan-3-ol](/img/structure/B2891517.png)
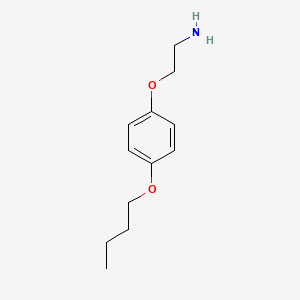
![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2891522.png)
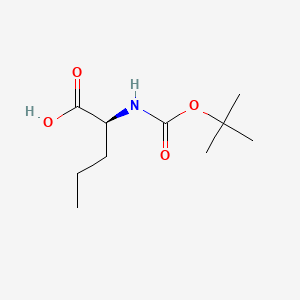

![3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide](/img/structure/B2891527.png)
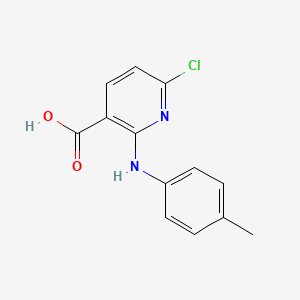
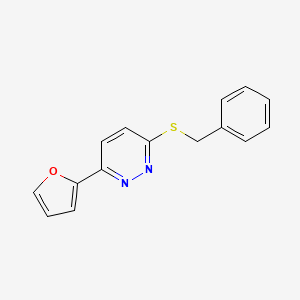
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2891530.png)